molecular formula C18H20N2O4S B11126319 2-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-2-methylphenoxy]acetamide

2-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-2-methylphenoxy]acetamide

Cat. No.: B11126319
M. Wt: 360.4 g/mol
InChI Key: RYYDHLGRLIJQTM-UHFFFAOYSA-N
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Description

2-[4-(3,4-Dihydroquinolin-1(2H)-ylsulfonyl)-2-methylphenoxy]acetamide is a complex organic compound that features a quinoline derivative. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-2-methylphenoxy]acetamide typically involves multiple steps, starting with the preparation of the quinoline moiety. One common method involves the Povarov reaction, which is a cycloaddition reaction between an aniline, an aldehyde, and an alkene. This reaction forms the quinoline ring system, which is then further functionalized to introduce the sulfonyl and acetamide groups .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the use of green chemistry principles to reduce the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[4-(3,4-Dihydroquinolin-1(2H)-ylsulfonyl)-2-methylphenoxy]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .

Scientific Research Applications

2-[4-(3,4-Dihydroquinolin-1(2H)-ylsulfonyl)-2-methylphenoxy]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has potential as a probe for studying biological processes involving quinoline derivatives.

    Medicine: Quinoline derivatives are known for their antimicrobial and anticancer properties, making this compound a candidate for drug development.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-2-methylphenoxy]acetamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the sulfonyl and acetamide groups can interact with enzymes, inhibiting their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-2-methylphenoxy]acetamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both sulfonyl and acetamide groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C18H20N2O4S

Molecular Weight

360.4 g/mol

IUPAC Name

2-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-2-methylphenoxy]acetamide

InChI

InChI=1S/C18H20N2O4S/c1-13-11-15(8-9-17(13)24-12-18(19)21)25(22,23)20-10-4-6-14-5-2-3-7-16(14)20/h2-3,5,7-9,11H,4,6,10,12H2,1H3,(H2,19,21)

InChI Key

RYYDHLGRLIJQTM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC3=CC=CC=C32)OCC(=O)N

Origin of Product

United States

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